4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid
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Overview
Description
4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid is a chemical compound with the molecular formula C16H11FO3 and a molecular weight of 270.258 g/mol . It belongs to the category of carboxylic acids and is characterized by the presence of a fluorinated phenyl group attached to a prop-2-enoyl moiety, which is further connected to a benzoic acid structure . This compound is primarily used in research and development within the life sciences sector .
Preparation Methods
The synthesis of 4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and benzoic acid derivatives.
Reaction Conditions: The key reaction involves a condensation reaction between 4-fluorobenzaldehyde and a suitable benzoic acid derivative under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid can be compared with similar compounds such as:
4-(3-Phenylprop-2-enoyl)benzoic acid: This compound lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-(3-Chlorophenyl)prop-2-enoyl]benzoic acid: The presence of a chlorine atom instead of fluorine can lead to variations in its chemical and biological properties.
Properties
Molecular Formula |
C16H11FO3 |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H11FO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10H,(H,19,20)/b10-3+ |
InChI Key |
MJYKFNQWEFCUBJ-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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